molecular formula C23H27N3O5 B2485607 3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide CAS No. 1448052-61-6

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide

Cat. No.: B2485607
CAS No.: 1448052-61-6
M. Wt: 425.485
InChI Key: FVXMIUOFYQUAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a 3,4,5-triethoxy-substituted benzamide moiety linked to a 3-methyl-1,2,4-oxadiazole group via a phenylmethyl bridge. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical research, known for its favorable physicochemical properties and its role as a bioisostere for ester and amide functionalities . Compounds containing this heterocycle are frequently investigated for their potential to modulate various biological targets. Similarly, the 3,4,5-triethoxybenzamide structure is a common pharmacophore found in compounds with diverse biological activities. This product is intended for research applications such as in vitro biological screening, assay development, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-5-28-19-12-17(13-20(29-6-2)22(19)30-7-3)23(27)25-18-11-9-8-10-16(18)14-21-24-15(4)26-31-21/h8-13H,5-7,14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXMIUOFYQUAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxadiazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, the oxadiazole moiety may interact with proteins involved in cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45, )

  • Key Differences: Replaces the triethoxy benzamide with a dichloropyridinylaminoethyl-thiobenzamide group. Incorporates a methylthio (-SCH2-) linker instead of a methylene (-CH2-) bridge.
  • Implications :
    • The thiobenzamide linker may alter redox stability and bioavailability compared to the parent compound .
    • Dichloropyridinyl substitution could enhance halogen-bonding interactions in biological targets.

4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide ()

  • Key Differences :
    • Substitutes the triethoxy group with a single methoxy group.
    • Replaces 1,2,4-oxadiazole with a 1,2,4-thiadiazole ring containing a ketone moiety.
  • Reduced ethoxy groups may decrease lipophilicity, affecting membrane permeability .

Functional Analogues with Alternative Heterocycles

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

  • Key Differences :
    • Utilizes an isoxazole-thiadiazole hybrid instead of 1,2,4-oxadiazole.
    • Lacks the triethoxy substitution on the benzamide.
  • Implications: Isoxazole’s oxygen and thiadiazole’s sulfur may modulate binding affinity in enzymatic pockets.

3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide ()

  • Key Differences :
    • Employs a 1,3,4-oxadiazole isomer and tetrahydro-pyranylmethoxy substituents.
    • Links the benzamide to a thiazole ring instead of a phenyl group.
  • Implications :
    • 1,3,4-Oxadiazole’s regioisomerism may affect π-π stacking and dipole interactions.
    • Bulky tetrahydro-pyranyl groups could influence solubility and pharmacokinetics .

Biological Activity

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various derivatives of oxadiazole and benzamide, which undergo coupling reactions facilitated by catalysts under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is thought to exert its anticancer effects through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for related compounds have shown promising results:
    • IC50 against MCF-7: 1.1 μM
    • IC50 against HCT-116: 2.6 μM
    • IC50 against HepG2: 1.4 μM .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential as an antimicrobial agent:

  • Efficacy Against Pathogens : Various derivatives have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition rates .
CompoundTarget PathogenInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CE. coli20

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned earlier, TS inhibition plays a crucial role in its anticancer activity.
  • Membrane Disruption : Some oxadiazole derivatives have been shown to disrupt bacterial cell membranes, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may induce oxidative stress in cancer cells, further promoting apoptosis.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Results :
      • Control group viability: 100%
      • Treated group (10 µM): 45%
      • Treated group (20 µM): 20%
  • Animal Model Studies : In vivo studies using xenograft models showed reduced tumor growth rates compared to controls when treated with the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.